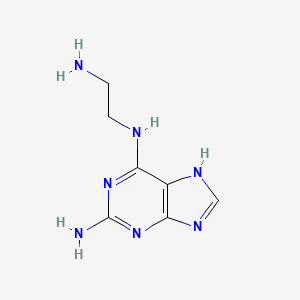

N6-(2-aminoethyl)-9H-purine-2,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N6-(2-aminoethyl)-9H-purine-2,6-diamine” is a chemical compound that is used for research purposes . It is also known as "N6-(2-aminoethyl)-NAD+" . This compound is not classified according to the Globally Harmonized System (GHS), indicating that it does not pose significant hazards . It is also related to “N6-(2-Aminoethyl)-FAD”, which is the product of the addition of an amino group to the adenine nucleus of FAD .

科学的研究の応用

- AEAPD is part of the emerging field of synthetic biology, where scientists engineer novel genetic materials. XNAs, such as AEAPD-based nucleic acids, replace natural bases, sugars, and phosphate linkages. Researchers explore AEAPD’s potential as an alternative genetic material in vitro .

- In nature, DNA exhibits epigenetic variations, including modified bases like N6-methyladenine (m6A) and 5-methylcytosine (5mC). AEAPD’s unique structure could serve as a tool for studying epigenetic markers and their impact on gene expression .

- AEAPD can be incorporated into nanomaterials due to its aminoethyl group. Researchers have explored its use in functionalizing cellulose nanocrystals (CNC) aerogels, enhancing their properties for applications in drug delivery, tissue engineering, and catalysis .

- PNA research involves developing modified monomers. AEAPD derivatives serve as intermediates in synthesizing standard PNA monomers, which have applications in gene targeting, diagnostics, and antisense therapy .

Synthetic Biology and Xeno-Nucleic Acids (XNAs) Research

Epigenetic Modifications and Nucleobase Variations

Functionalized Nanomaterials

Peptide Nucleic Acid (PNA) Monomer Synthesis

Safety and Hazards

作用機序

Target of Action

N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .

Mode of Action

The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.

Biochemical Pathways

It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .

Result of Action

The primary molecular effect of N6-(2-aminoethyl)-9H-purine-2,6-diamine is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins

特性

IUPAC Name |

6-N-(2-aminoethyl)-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHVNKVDXBPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-(2-aminoethyl)-9H-purine-2,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)

![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)

![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B3019132.png)

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)

![tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate](/img/structure/B3019135.png)

![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)